(4-Fluoronaphthalen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoronaphthalen-2-yl)methanol is an organic compound with the molecular formula C₁₁H₉FO It is a derivative of naphthalene, where a fluorine atom is substituted at the fourth position and a hydroxymethyl group is attached to the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoronaphthalen-2-yl)methanol typically involves the following steps:
Starting Material: The process begins with 4-fluoronaphthalene.
Boration: The 4-fluoronaphthalene undergoes a boration reaction to form 4-fluoronaphthalene-1-boronic acid.
Hydrolysis: The boronic acid is then hydrolyzed to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves:
Halo Reaction: Using 1-fluoronaphthalene as the raw material.
Boration and Hydrolysis: Conducting the boration and hydrolysis reactions under controlled conditions to maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Fluoronaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as sodium hydride or organolithium compounds are used for substitution reactions.
Major Products:
Oxidation: Formation of 4-fluoronaphthaldehyde or 4-fluoronaphthoic acid.
Reduction: Formation of 4-fluoronaphthalene.
Substitution: Formation of various substituted naphthalenes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(4-Fluoronaphthalen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Fluoronaphthalen-2-yl)methanol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways and biochemical processes within cells.
Vergleich Mit ähnlichen Verbindungen
- (4-Fluoronaphthalen-1-yl)methanol
- (4-Fluoronaphthalen-1-yl)(furan-2-yl)methanol
- (4-Fluoronaphthalen-1-ol)
Uniqueness: (4-Fluoronaphthalen-2-yl)methanol is unique due to the specific positioning of the fluorine atom and the hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C11H9FO |
---|---|
Molekulargewicht |
176.19 g/mol |
IUPAC-Name |
(4-fluoronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H9FO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6,13H,7H2 |
InChI-Schlüssel |
APBRBZKYQXIASE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.